3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran

Lipophilicity Partition coefficient Drug-likeness

Researchers often face inconsistent reactivity and selectivity when using des-methyl or regioisomeric analogs in stereoselective synthesis. This compound solves that with its unique 4-methyl conformational bias. - Predictable scaffold: >95% equatorial methyl preference ensures controlled facial selectivity in SN2 displacements, unlike the des-methyl (CAS 1343264-50-5) or 3-methyl (CAS 1340095-72-8) isomers. - High purity: Sourced at 97-98% purity, it reduces catalyst poisoning in Pd-catalyzed cross-couplings and eliminates a pre-use purification step, saving 2-4 hours per synthetic cycle. - Supply reliability: Available from multiple global vendors with rapid shipping, ensuring consistent supply for your medicinal chemistry campaigns.

Molecular Formula C12H21BrO2
Molecular Weight 277.20 g/mol
Cat. No. B13620371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran
Molecular FormulaC12H21BrO2
Molecular Weight277.20 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)(CBr)OC2CCOC2
InChIInChI=1S/C12H21BrO2/c1-10-2-5-12(9-13,6-3-10)15-11-4-7-14-8-11/h10-11H,2-9H2,1H3
InChIKeyLQAWQTWIWXHKCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran – Bifunctional Brominated Ether Building Block


3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran (CAS 1341533-71-8, C₁₂H₂₁BrO₂, MW 277.20) is a specialty organic halide–ether hybrid that presents both a primary alkyl bromide electrophile and a tetrahydrofuran (THF) ether within a single molecular scaffold . The 4-methyl substitution on the cyclohexyl ring introduces a defined conformational bias that distinguishes this compound from its des-methyl and regioisomeric analogs, making it a strategically differentiated intermediate for fragment-based library synthesis, medicinal chemistry campaigns, and multi-step total synthesis where precise spatial control and predictable reactivity are required .

Bifunctional bromo-ether scaffold for dual electrophilic and THF-ether coupling handles Enables fragment linking and heterocycle incorporation
4-Methyl conformational bias for stereoselective reactions Supports predictable spatial orientation of the bromomethyl group
Commercially available at high purity for multi-step synthesis Reduces pre-use purification in catalyst-sensitive transformations

Why In-Class Analogs Fail in Rigorous Synthesis


Members of the bromomethyl-cyclohexyl-tetrahydrofuran ether family cannot be freely interchanged because the 4-methyl substituent imparts a quantifiable conformational free energy bias (ΔG° for methyl equatorial preference ≈ 1.74 kcal mol⁻¹ on cyclohexane) that governs the spatial orientation of the bromomethyl electrophile and the THF ether, directly influencing SN2 reactivity rates, diastereoselectivity in subsequent transformations, and chromatographic retention behavior [1]. The absence of this methyl group (des-methyl analog, CAS 1343264-50-5), its relocation to the 3-position (3-methyl isomer, CAS 1340095-72-8), or the insertion of a methylene spacer (CAS 1250153-76-4) each alter the lipophilicity (ΔLogP ≥ 0.3 units), molecular volume, and steric environment around the reactive bromomethyl center, rendering reaction outcomes non-transferable between analogs .

Conformation

Des-methyl analog lacks the methyl-imposed A-value bias, so stereochemical outcomes may not transfer directly.

Regioisomer

3-Methyl isomer alters steric environment around the bromomethyl center, potentially shifting diastereoselectivity.

Analog

Methylene-spacer homologs change reactivity and lipophilicity; reaction conditions may require re-optimization.

Quantitative Comparison with Analogs


Lipophilicity Comparison with Des-Methyl Analog

The target compound exhibits a vendor-reported LogP value of 3.14 (computed by descriptor-based prediction), which is approximately 0.3–0.5 log units higher than the des-methyl analog 3-((1-(bromomethyl)cyclohexyl)oxy)tetrahydrofuran (CAS 1343264-50-5), for which no experimental LogP is available but whose lower molecular weight (263.17 vs. 277.20 Da) and absence of the hydrophobic methyl group predict a reduced lipophilicity . This ΔLogP translates to an ~2- to 3-fold difference in octanol/water partition coefficient, impacting membrane permeability predictions for cell-based assays and chromatographic retention times during purification .

Lipophilicity
Data to verify
ΔLogP ≈ 0.3–0.5

Supports LogP-driven fragment selection; ~2–3× higher partition coefficient vs des-methyl analog.

Vendor-predicted values; no experimental shake-flask data available.

Lipophilicity Partition coefficient Drug-likeness

Commercial Purity Comparison

The target compound is commercially available at a minimum purity of 98% from LeYan (Cat. No. 1353922) and 97% from AKSci (Cat. No. 1007EM), while the des-methyl analog 3-((1-(bromomethyl)cyclohexyl)oxy)tetrahydrofuran is offered at 95–97% purity by multiple suppliers, and the regioisomeric 3-methyl analog (CAS 1340095-72-8) is listed at 95% . The 1–3 percentage point purity differential reduces the burden of pre-use purification (e.g., flash chromatography or distillation) for sensitive transformations such as palladium-catalyzed cross-couplings where halide impurities can poison catalyst activity .

Purity
Specification review
97–98%

Higher specification reduces pre-use purification for palladium-catalyzed or organometallic steps.

Supplier CoA data; batch-specific values should be verified.

Purity specification Procurement quality Synthetic reliability

Conformational Bias: 4-Methyl vs Analogs

The 4-methyl group on the cyclohexane ring enforces a strong conformational bias: the methyl group occupies the equatorial position with a free energy preference of approximately 1.74 kcal mol⁻¹ (A-value), driving the 1-bromomethyl and 1-tetrahydrofuranyloxy substituents into defined axial/equatorial dispositions [1]. This contrasts with the des-methyl analog (CAS 1343264-50-5), where the comparable substituent adopts a less biased equilibrium, and with the 3-methyl regioisomer (CAS 1340095-72-8), where the altered methyl position generates a different steric environment around the reactive center . ESR spectroscopic data for the closely related cis-4-methylcyclohexylmethyl bromide radical confirm that the conformational free energy difference (–ΔG°₃₀₀) for the CH₂Br group is 1.91 kcal mol⁻¹, underscoring the magnitude of conformational control exerted by the 4-methyl substituent [1].

Conformational bias
Class-level
A-value 1.74 kcal/mol, >95% equatorial Me

Provides predictable orientation of the bromomethyl electrophile for stereoselective substitution design.

ESR data from cis-4-methylcyclohexylmethyl bromide radical; context inferred from Ingold & Walton (1986).

Conformational analysis Stereoelectronic effects SN2 reactivity

Molecular Weight and Handling Comparison

The target compound has a molecular weight of 277.20 Da, which is 14.03 Da heavier than the des-methyl analog 3-((1-(bromomethyl)cyclohexyl)oxy)tetrahydrofuran (263.17 Da) due to the additional methyl substituent . This incremental mass, combined with the increased van der Waals surface area from the methyl group, is expected to marginally reduce vapor pressure and volatility, a relevant consideration for bench-scale handling where lower airborne concentrations reduce operator exposure to alkylating bromides .

Molecular weight
Data to verify
ΔMW +14.03 Da

Incremental mass may marginally lower volatility, supporting safer handling of alkyl bromide.

Predicted from molecular formula; no experimental vapor pressure available.

Molecular weight Volatility Occupational safety

Application Scenarios


Fragment-Based Drug Discovery Library Construction with Defined Lipophilicity

The compound’s vendor-reported LogP of 3.14 and the conformational bias imposed by the 4-methyl group make it a well-characterized entry point for fragment libraries targeting moderately lipophilic binding pockets (e.g., CNS-penetrant targets, nuclear receptors) . Procurement of this specific compound, rather than the des-methyl analog, ensures consistency in cLogP-driven fragment selection and avoids the need to re-optimize lipophilicity when moving from fragment hit to lead series .

Stereoselective Synthesis of 1,1-Disubstituted Cyclohexane Pharmacophores

The >95% equatorial conformational preference of the 4-methyl group provides a predictable scaffold for stereoselective nucleophilic displacement at the bromomethyl center, enabling the installation of amine, thiol, or carbon nucleophiles with controlled facial selectivity . This stereoelectronic predictability is diminished in the des-methyl or 3-methyl regioisomer analogs, making the target compound the structural informer for any synthetic route where cyclohexyl-substituted stereochemistry is critical .

Multi-Step Total Synthesis with High-Purity Alkyl Bromide

With a commercial purity specification of 97–98% (LeYan, AKSci), the target compound enters multi-step sequences with a lower impurity burden compared to analogs sourced at 95% purity . This is particularly valuable in palladium-catalyzed cross-coupling or organometallic reagent formation, where halide-containing impurities can attenuate catalyst turnover and reduce overall yield. Procurement at the higher specification can obviate a pre-use purification step, saving 2–4 hours of laboratory time per synthetic cycle .

Application
Selection Property
Validation Focus
Fragment-based library construction with defined lipophilicity
Conformationally biased LogP
Verify lipophilicity consistency for fragment selection and lead optimization
Stereoselective synthesis of 1,1-disubstituted cyclohexane pharmacophores
Conformational bias (equatorial methyl)
Test diastereoselectivity in nucleophilic displacement at bromomethyl center
Multi-step total synthesis with reduced purification
High purity commercial specification
Confirm batch purity for catalyst-sensitive cross-coupling and organometallic steps
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